molecular formula C11H17NO2S B1396568 1-Pentanamine, 5-(phenylsulfonyl)- CAS No. 944325-14-8

1-Pentanamine, 5-(phenylsulfonyl)-

Cat. No. B1396568
M. Wt: 227.33 g/mol
InChI Key: OFXOECVAVANOEP-UHFFFAOYSA-N
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Description

1-Pentanamine, 5-(phenylsulfonyl)- is a chemical compound that belongs to the class of aliphatic amines. It has a molecular formula of C11H17NO2S and an average mass of 227.323 Da .


Molecular Structure Analysis

The molecular structure of 1-Pentanamine, 5-(phenylsulfonyl)- consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be obtained from resources like ChemSpider .


Physical And Chemical Properties Analysis

1-Pentanamine, 5-(phenylsulfonyl)- has a molecular weight of 227.33 g/mol. More detailed physical and chemical properties such as boiling point, melting point, and density can be found in resources like the NIST Chemistry WebBook .

Scientific Research Applications

Asymmetric Synthesis of Cysteine Protease Inhibitors

Research highlights the use of "1-Pentanamine, 5-(phenylsulfonyl)-" in the asymmetric synthesis of γ-amino-functionalized vinyl sulfones, leading to cysteine protease inhibitors. This involves enantioselective amination and subsequent conversion into N-functionalized trans-(phenylsulfonyl) vinyl amines, crucial for medicinal chemistry (Evans, Shen, & Cunningham, 2022).

Development of 5-HT(2A) Receptor Antagonists

The molecule is utilized in the creation of selective 5-HT(2A) receptor antagonists, offering therapeutic potential in neurology and psychiatry. The specific compound 4-(phenylsulfonyl)piperidine serves as a basis for bioavailable, brain-penetrant antagonists (Fletcher et al., 2002).

Enhancing Properties of Polyisophthalamides

In materials science, phenylsulfonyl groups have been incorporated into polyisophthalamides, improving their solubility and thermal stability. This modification leads to better mechanical strength and water sorption properties, making them valuable in various industrial applications (Lozano et al., 1993).

Antimicrobial Surface Coatings and Inks

Compounds containing the phenylsulfonyl group, such as 1-Pentanamine, 5-(phenylsulfonyl)-, have been investigated for their antimicrobial properties when incorporated into surface coatings and printing inks. This research presents significant implications for public health and sanitation (El‐Wahab et al., 2015).

Application in Organic Synthesis and Medicinal Chemistry

Various studies demonstrate the use of phenylsulfonyl derivatives in organic synthesis, leading to the creation of novel compounds with potential medicinal applications. This includes the synthesis of N-functionalized vinyl amines, pyrazolopyrimidines, and triazole derivatives, contributing to drug discovery and development (Ito, Tanaka, & Kakehi, 1982); (Flynn, Zabrowski, & Nosal, 1992); (Williams & Fu, 2010); (Toja et al., 1991).

properties

IUPAC Name

5-(benzenesulfonyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXOECVAVANOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanamine, 5-(phenylsulfonyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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